molecular formula C8H12O B155133 2-Cyclohexylideneacetaldehyde CAS No. 1713-63-9

2-Cyclohexylideneacetaldehyde

Cat. No. B155133
CAS RN: 1713-63-9
M. Wt: 124.18 g/mol
InChI Key: WJMVPTHPBIDWHB-UHFFFAOYSA-N
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Description

2-Cyclohexylideneacetaldehyde is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.18 g/mol . The IUPAC name for this compound is 2-cyclohexylideneacetaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexylideneacetaldehyde consists of a cyclohexylidene group attached to an acetaldehyde group . The compound’s InChI string is InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2 , and its canonical SMILES string is C1CCC(=CC=O)CC1 .


Physical And Chemical Properties Analysis

2-Cyclohexylideneacetaldehyde has several computed properties. It has a XLogP3-AA value of 1.7, indicating its relative hydrophobicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its topological polar surface area is 17.1 Ų .

Scientific Research Applications

Organocatalytic Dienamine [4+2] Cycloaddition

Organocatalytic formed dienamines are shown to be involved in dynamic resolution of 2-cyclohexylidene acetaldehydes . By reaction of racemic 2-cyclohexylidene acetaldehydes with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst, tricyclic products are formed in good to high yield and excellent enantioselectivity . The diastereoselectivity depends on the substituent in the 2-cyclohexylidene acetaldehydes .

Synthesis of Tricyclic Products

The reaction of racemic 2-cyclohexylidene acetaldehydes with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst leads to the formation of tricyclic products . These products are formed in good to high yield and excellent enantioselectivity .

Dynamic Thermodynamic Resolution-Directed Pathway

Studies based on experimental observations and DFT-calculations point to a dynamic thermodynamic resolution-directed pathway . This involves the use of 2-cyclohexylidene acetaldehydes .

Transformations of Optically Active Products

Some transformations of the optically active products are also presented . These transformations involve the use of 2-cyclohexylidene acetaldehydes .

Analytical Chemistry

2-Cyclohexylideneacetaldehyde can be used in analytical chemistry, including NMR, HPLC, LC-MS, UPLC & more .

Organic Syntheses

The product of the reaction involving 2-cyclohexylideneacetaldehyde contains 10–15% of cyclohexenylacetaldehyde by GC analysis and 12–16% by NMR spectral analysis .

Mechanism of Action

Target of Action

The primary target of 2-Cyclohexylideneacetaldehyde is organocatalytic formed dienamines . Dienamines are intermediates in various organic reactions and play a crucial role in the dynamic resolution of 2-Cyclohexylideneacetaldehydes .

Mode of Action

2-Cyclohexylideneacetaldehyde interacts with its targets through a process known as organocatalytic dienamine [4+2] cycloaddition . In this process, the compound reacts with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst . This reaction leads to the formation of tricyclic products . The yield and enantioselectivity of these products are generally good to high, while the diastereoselectivity depends on the substituent in the 2-cyclohexylideneacetaldehydes .

Biochemical Pathways

The biochemical pathway affected by 2-Cyclohexylideneacetaldehyde involves the dynamic resolution of the compound itself . This process is directed by a dynamic thermodynamic pathway, as suggested by experimental observations and DFT-calculations .

Result of Action

The interaction of 2-Cyclohexylideneacetaldehyde with its targets results in the formation of tricyclic products . These products are formed in good to high yield and excellent enantioselectivity

Action Environment

The action of 2-Cyclohexylideneacetaldehyde can be influenced by various environmental factors. For instance, the presence of a diarylprolinol-silyl ether catalyst is necessary for the compound to interact with its targets . Additionally, the substituent in the 2-cyclohexylideneacetaldehydes can affect the diastereoselectivity of the resulting products . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of 2-Cyclohexylideneacetaldehyde.

properties

IUPAC Name

2-cyclohexylideneacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMVPTHPBIDWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456047
Record name 2-cyclohexylideneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylideneacetaldehyde

CAS RN

1713-63-9
Record name 2-cyclohexylideneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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